molecular formula C6H5BFIO2 B1304777 2-Fluoro-4-iodophenylboronic acid CAS No. 374790-98-4

2-Fluoro-4-iodophenylboronic acid

Cat. No. B1304777
CAS RN: 374790-98-4
M. Wt: 265.82 g/mol
InChI Key: WLIKCRRAILNHLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-4-iodophenylboronic acid involves several steps. One of the methods involves the use of pinacol boronic esters in a catalytic protodeboronation process . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodophenylboronic acid is represented by the InChI code 1S/C6H5BFIO2/c8-6-3-4 (9)1-2-5 (6)7 (10)11/h1-3,10-11H . The molecular weight of this compound is 265.82 g/mol.


Chemical Reactions Analysis

2-Fluoro-4-iodophenylboronic acid is a valuable building block in organic synthesis . It can be used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

2-Fluoro-4-iodophenylboronic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Sensing Applications

Boronic acids, including 2-Fluoro-4-iodophenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving the tracking and study of specific biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.

Separation Technologies

Boronic acids, including 2-Fluoro-4-iodophenylboronic acid, can be used in separation technologies . This can be particularly useful in the purification of specific compounds from complex mixtures.

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . Their ability to form covalent bonds with certain biological molecules can be exploited in the design of drugs.

Fluorescent Sensors

As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes . Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .

Electrophoresis of Glycated Molecules

Boronic acids have also been used for electrophoresis of glycated molecules . This can be particularly useful in the study of glycosylated proteins and other biomolecules.

Controlled Release of Insulin

Boronic acids have been employed in polymers for the controlled release of insulin . This could potentially have significant implications in the treatment of diabetes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(2-fluoro-4-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIKCRRAILNHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379066
Record name 2-Fluoro-4-iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodophenylboronic acid

CAS RN

374790-98-4
Record name B-(2-Fluoro-4-iodophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374790-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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